3-(difluoromethoxy)-4-iodo-1,2-thiazole
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Overview
Description
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with difluoromethoxy and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and iodine onto the thiazole ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-(Difluoromethoxy)-4-iodo-1,2-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins by forming hydrogen bonds and other interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Another compound with a difluoromethoxy group, used in different chemical reactions.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Known for its inhibitory effects on specific biological pathways.
Uniqueness
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the difluoromethoxy and iodine groups on the thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2731008-26-5 |
---|---|
Molecular Formula |
C4H2F2INOS |
Molecular Weight |
277 |
Purity |
95 |
Origin of Product |
United States |
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